alpha-D-glucosamine 1-phosphate
Overview
Description
Glucosamine 1-Phosphate is a monosaccharide phosphate, which means it is a simple sugar molecule that has been phosphorylated. It is an important intermediate in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This compound plays a crucial role in various biological processes, including the formation of cartilage and the maintenance of joint health.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Glucosamine 1-Phosphate can be synthesized through the phosphorylation of glucosamine. This process typically involves the use of phosphoric acid or a phosphorylating agent such as phosphorus oxychloride under controlled conditions.
Enzymatic Synthesis: Another method involves the use of enzymes such as glucosamine-6-phosphate deaminase, which converts glucosamine-6-phosphate to glucosamine 1-Phosphate.
Industrial Production Methods:
Microbial Fermentation: Industrial production often utilizes microbial fermentation. Specific strains of bacteria or fungi are genetically engineered to produce glucosamine 1-Phosphate in large quantities. This method is environmentally friendly and cost-effective.
Extraction from Natural Sources: Glucosamine 1-Phosphate can also be extracted from natural sources such as shellfish exoskeletons, although this method is less common due to potential allergenic reactions and environmental concerns
Types of Reactions:
Oxidation: Glucosamine 1-Phosphate can undergo oxidation reactions, where it is converted to glucosaminic acid.
Reduction: It can be reduced to form glucosamine.
Substitution: The phosphate group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically require catalysts such as acids or bases to facilitate the substitution process.
Major Products:
Glucosaminic Acid: Formed through oxidation.
Glucosamine: Formed through reduction.
Various Derivatives: Formed through substitution reactions .
Mechanism of Action
Target of Action
Alpha-D-Glucosamine 1-phosphate, also known as Glucosamine 1-phosphate, primarily targets various enzymes involved in the creation of peptidoglycan, chitin, and chitosan . These enzymes utilize Glucosamine 1-phosphate as a substrate for their reactions .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes. It is converted to UDP-GlcNAc, which subsequently becomes a fundamental building block for the synthesis of biopolymers .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the amino sugar and nucleotide sugar metabolism pathway . It is also involved in the biosynthesis of nucleotide sugars . The compound is a precursor in the synthesis of peptidoglycan, a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria .
Pharmacokinetics
It is known to be soluble in water, which suggests that it could have good bioavailability .
Result of Action
The primary result of the action of this compound is the synthesis of biopolymers such as peptidoglycan, chitin, and chitosan . These biopolymers play essential roles in various biological structures and processes. For instance, peptidoglycan is a major component of the cell wall of bacteria, providing structural strength and shape .
Biochemical Analysis
Biochemical Properties
Glucosamine 1-phosphate participates in several biochemical reactions. It interacts with various enzymes and proteins, significantly impacting their function. For instance, it acts as a substrate for UDP-GlcNAc pyrophosphorylase, which synthesizes UDP-GlcNAc in the presence of UTP . The interaction between Glucosamine 1-phosphate and these biomolecules is crucial for maintaining the balance of biochemical reactions in the cell.
Cellular Effects
Glucosamine 1-phosphate influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a central role in peptidoglycan metabolism, which is the foundation of the bacterial cell wall .
Molecular Mechanism
At the molecular level, Glucosamine 1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the biosynthesis of UDP-GlcNAc, a key building block in peptidoglycan production .
Metabolic Pathways
Glucosamine 1-phosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels. For example, it is a part of the UDP-GlcNAc biosynthesis pathway .
Scientific Research Applications
Glucosamine 1-Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various glycosaminoglycans and other complex carbohydrates.
Biology: It plays a crucial role in the study of cellular processes involving glycosylation and phosphorylation.
Medicine: Glucosamine 1-Phosphate is investigated for its potential therapeutic effects in treating osteoarthritis and other joint-related disorders.
Industry: It is used in the production of dietary supplements and pharmaceuticals aimed at improving joint health
Comparison with Similar Compounds
Glucosamine: A simple amino sugar that serves as a precursor for glucosamine 1-Phosphate.
N-Acetylglucosamine: An acetylated derivative of glucosamine that is more stable and easier to extract.
Glucosamine-6-Phosphate: Another phosphorylated form of glucosamine that plays a role in similar biological processes.
Uniqueness: Glucosamine 1-Phosphate is unique in its specific role as an intermediate in the biosynthesis of glycosaminoglycans. Unlike its counterparts, it is directly involved in the phosphorylation process that leads to the formation of these essential molecules. This makes it a critical compound in the study of cartilage formation and joint health .
Properties
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-QZABAPFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175855 | |
Record name | alpha-D-Glucosamine 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2152-75-2 | |
Record name | α-D-Glucosamine 1-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2152-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucosamine 1-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Glucosamine 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Glucosamine 1-phosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSG3MU7VAE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of glucosamine 1-phosphate in bacterial cells?
A1: Glucosamine 1-phosphate is a crucial precursor in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) [, ]. This nucleotide sugar serves as the building block for peptidoglycan, a major component of the bacterial cell wall, as well as lipopolysaccharides, which are found in the outer membrane of Gram-negative bacteria [, ].
Q2: How is glucosamine 1-phosphate synthesized in bacteria?
A2: Glucosamine 1-phosphate is generated from glucosamine 6-phosphate through the enzymatic activity of phosphoglucosamine mutase (GlmM) []. This enzyme catalyzes the reversible interconversion of these two sugar phosphates.
Q3: What happens to glucosamine 1-phosphate after it is synthesized?
A3: Glucosamine 1-phosphate is further processed by the bifunctional enzyme GlmU [, , , ]. GlmU first catalyzes the acetylation of glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl donor [, , ]. Subsequently, the N-terminal domain of GlmU catalyzes the uridylation of N-acetylglucosamine 1-phosphate, using uridine triphosphate (UTP) as a substrate, to yield UDP-GlcNAc [, , ].
Q4: How is the production of glucosamine 1-phosphate regulated in bacteria?
A5: The glmS gene encodes glucosamine-6-phosphate synthase, the enzyme responsible for glucosamine 6-phosphate synthesis, which is the precursor to glucosamine 1-phosphate. This gene is subject to feedback inhibition by glucosamine-6-phosphate [, ]. This feedback mechanism helps regulate the intracellular concentration of glucosamine 1-phosphate and downstream metabolites.
Q5: Why is glucosamine 1-phosphate metabolism an attractive target for the development of new antibacterial agents?
A6: Both GlmM and GlmU are essential enzymes for bacterial survival, and the biosynthesis pathway for UDP-N-acetylglucosamine is unique to prokaryotes [, , ]. This makes these enzymes, and the metabolic pathway they are involved in, promising targets for the development of novel antibiotics with selective toxicity towards bacteria.
Q6: What is the role of the GlmU enzyme in glucosamine 1-phosphate metabolism?
A7: GlmU is a bifunctional enzyme that catalyzes two crucial steps in the formation of UDP-N-acetylglucosamine from glucosamine 1-phosphate [, , ]. It first acts as an acetyltransferase, transferring an acetyl group from acetyl-CoA to glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate [, , ]. GlmU then functions as a uridyltransferase, adding a uridine monophosphate (UMP) group from UTP to N-acetylglucosamine 1-phosphate, producing UDP-GlcNAc [, , ].
Q7: What are the key structural features of Mycobacterium tuberculosis GlmU?
A8: Mycobacterium tuberculosis GlmU (GlmUMtb) exhibits a unique 30-residue extension at its C-terminus, not observed in other bacteria []. Additionally, it possesses a short helix that presents tryptophan-460 for substrate binding, and a distinctive acetyl-CoA binding mode termed the "U conformation", which is different from the "L conformation" observed in non-mycobacterial GlmU structures []. These unique structural features of GlmUMtb can potentially be exploited for designing highly specific inhibitors against this enzyme.
Q8: How does phosphorylation affect GlmU activity?
A9: Studies show that phosphorylation of threonine-418, located near the acetyltransferase active site of GlmUMtb, downregulates its acetyltransferase activity []. This suggests that phosphorylation might play a role in regulating GlmU activity in M. tuberculosis.
Q9: Have any inhibitors of GlmU been identified?
A10: Yes, several studies have identified inhibitors targeting the acetyltransferase activity of GlmU. These include sulfonamide derivatives [] and terreic acid, a secondary metabolite isolated from Aspergillus terreus [].
Q10: What is the molecular formula and weight of glucosamine 1-phosphate?
A10: The molecular formula of glucosamine 1-phosphate is C6H14NO8P. Its molecular weight is 259.14 g/mol.
Q11: Is there any spectroscopic data available for glucosamine 1-phosphate?
A13: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure of glucosamine 1-phosphate and its derivatives []. For instance, 1H NMR spectroscopy provided conclusive evidence for the specific cleavage site of a deacylase enzyme acting on lipid IVA, a glucosamine 1-phosphate-containing lipid A precursor [].
Q12: What is Lipid X and what is its significance in understanding lipid A biosynthesis?
A14: Lipid X is a glucosamine 1-phosphate derivative found to accumulate in phosphatidylglycerol-deficient E. coli mutants [, ]. Its structure consists of a glucosamine 1-phosphate molecule with β-hydroxymyristoyl chains attached at the 2 and 3 positions [, ]. The discovery of Lipid X provided crucial insights into the early stages of lipid A biosynthesis and helped establish the minimal structural requirements for the biological activity of lipopolysaccharides [, ].
Q13: Can glucosamine 1-phosphate be used to synthesize non-natural polysaccharides?
A15: Yes, thermostable α-glucan phosphorylase can utilize glucosamine 1-phosphate as a substrate for enzymatic polymerization, leading to the synthesis of non-natural α-(1→4)-linked D-glucosamine polymers [, , , , ]. This enzyme exhibits relaxed substrate specificity and can accommodate glucosamine 1-phosphate in addition to its natural substrate, glucose 1-phosphate.
Q14: What are some examples of non-natural polysaccharides synthesized using glucosamine 1-phosphate?
A16: Examples include α-(1→4)-linked D-glucosamine polymers, often referred to as chitosan stereoisomers [, ]. These polymers can be further chemically modified, for instance by N-acetylation, to obtain chitin stereoisomers [, ].
Q15: What are the potential applications of these non-natural polysaccharides?
A17: These novel materials show promise in various fields. For example, the amphoteric nature of α-glucans containing both glucuronic acid and glucosamine residues allows for the creation of pH-responsive hydrogels [, ]. These hydrogels can potentially be utilized in drug delivery systems or tissue engineering applications.
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